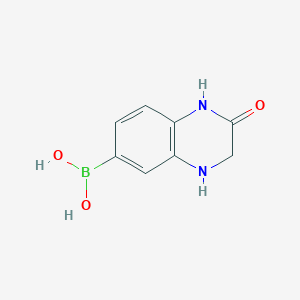
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid derivative and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various biaryl compounds.
Applications De Recherche Scientifique
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
Uniqueness
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the boronic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H9BN2O3 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
(2-oxo-3,4-dihydro-1H-quinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10,13-14H,4H2,(H,11,12) |
Clé InChI |
KRFGXIYWIUMUOI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)NC(=O)CN2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















